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molecular formula C15H13F2NO3S B8645174 N-((2,5-Difluorophenyl)(tosyl)methyl)formamide CAS No. 668981-00-8

N-((2,5-Difluorophenyl)(tosyl)methyl)formamide

Cat. No. B8645174
M. Wt: 325.3 g/mol
InChI Key: DBVXSPSRDKHRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949652B2

Procedure details

A 5 L three-necked round-bottomed flask, equipped with a mechanical stirrer, a condenser and a thermometer, was charged with 2,5-difluorobenzaldehyde (142.11 g, 1 mole). Toluene (500 ml), acetonitrile (500 ml), formamide (99.3 ml, 2.5 moles) and chlorotrimethylsilane (139.6 ml, 1.1 moles) were added respectively. The cloudy mixture was heated to 50° C. and stirred at this temperature for 7 hours. p-Toluenesulfinic acid (218.68 g, 1.4 moles) was added. The mixture was stirred at 50° C. for 6 hours and then 13 hours at room temperature. Methyl t-butyl ether (1.8 L) and water (1.7 L) were then added. The mixture was stirred at room temperature for 15 minutes at which time the organic layer was separated. The aqueous layer was extracted with methyl t-butyl ether (500 ml). Most of the solvents were removed from the combined organic extracts. To the residual white semi-solid, hexane (1 L) and water (1 L) were added. The slurry was stirred at room temperature for 30 minutes and filtered. The cake was washed with hexane (2×200 ml) and dried in a vacuum-oven (30° C.) for 18 hours. The product, N-[(2,5-Difluoro-phenyl)-(toluene-4-sulfonyl)-methyl]-formamide (258.3 g, yield 79%,), was obtained as a white powder.
Quantity
142.11 g
Type
reactant
Reaction Step One
Quantity
218.68 g
Type
reactant
Reaction Step Two
Name
Quantity
1.7 L
Type
solvent
Reaction Step Three
Quantity
1.8 L
Type
solvent
Reaction Step Three
Quantity
99.3 mL
Type
reactant
Reaction Step Four
Quantity
139.6 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH:4]=O.[CH:11]([NH2:13])=[O:12].Cl[Si](C)(C)C.[C:19]1([CH3:28])[CH:24]=[CH:23][C:22]([S:25]([OH:27])=[O:26])=[CH:21][CH:20]=1>O.C(OC)(C)(C)C.C(#N)C.C1(C)C=CC=CC=1>[F:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[CH:4]([S:25]([C:22]1[CH:23]=[CH:24][C:19]([CH3:28])=[CH:20][CH:21]=1)(=[O:27])=[O:26])[NH:13][CH:11]=[O:12]

Inputs

Step One
Name
Quantity
142.11 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)F
Step Two
Name
Quantity
218.68 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)O)C
Step Three
Name
Quantity
1.7 L
Type
solvent
Smiles
O
Name
Quantity
1.8 L
Type
solvent
Smiles
C(C)(C)(C)OC
Step Four
Name
Quantity
99.3 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
139.6 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L three-necked round-bottomed flask, equipped with a mechanical stirrer, a condenser
STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
13 hours
Duration
13 h
CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 15 minutes at which time the organic layer
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methyl t-butyl ether (500 ml)
CUSTOM
Type
CUSTOM
Details
Most of the solvents were removed from the combined organic extracts
ADDITION
Type
ADDITION
Details
To the residual white semi-solid, hexane (1 L) and water (1 L) were added
STIRRING
Type
STIRRING
Details
The slurry was stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with hexane (2×200 ml)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum-oven (30° C.) for 18 hours
Duration
18 h

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)C(NC=O)S(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 258.3 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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